molecular formula C7H13NO2 B1416462 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 123958-87-2

1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B1416462
CAS No.: 123958-87-2
M. Wt: 143.18 g/mol
InChI Key: VQNVOVAHJAHGQP-SSDOTTSWSA-N
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Description

1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is a chiral organic compound with the molecular formula C7H13NO2. It features a pyrrolidine ring substituted with a hydroxymethyl group and an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one can be achieved through several methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the chosen synthetic route.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities. This process typically requires precise control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids, while reduction of the ethanone moiety produces alcohols .

Mechanism of Action

The mechanism by which 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl group and ethanone moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(10)8-4-2-3-7(8)5-9/h7,9H,2-5H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNVOVAHJAHGQP-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123958-87-2
Record name 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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